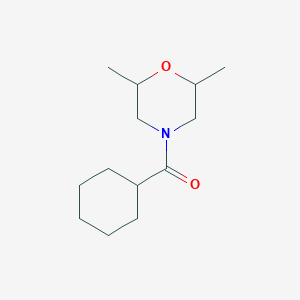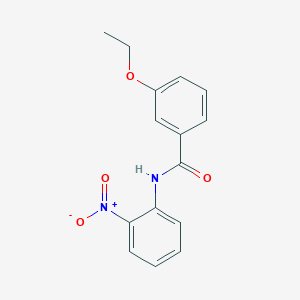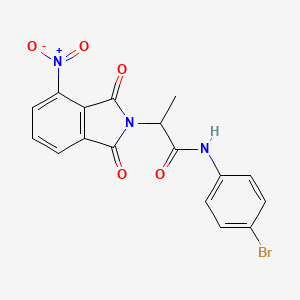
CYCLOHEXYL(2,6-DIMETHYLMORPHOLINO)METHANONE
Descripción general
Descripción
Cyclohexyl(2,6-dimethylmorpholino)methanone is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl(2,6-dimethylmorpholino)methanone typically involves the reaction of cyclohexyl ketone with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl(2,6-dimethylmorpholino)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cyclohexyl(2,6-dimethylmorpholino)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of cyclohexyl(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Cyclohexyl(2,6-dimethylmorpholino)methanone can be compared with other similar compounds, such as:
2,6-Dimethylmorpholine: A related morpholine derivative with similar structural features but different chemical properties and applications.
Cyclohexyl ketone: A precursor in the synthesis of this compound with distinct chemical reactivity.
Morpholine: The parent compound of the morpholine derivatives, widely used in various chemical and industrial applications.
Propiedades
IUPAC Name |
cyclohexyl-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-10-8-14(9-11(2)16-10)13(15)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSTWWDPIVXYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,6-dimethyl-N-[(3-methyloxetan-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B3978038.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B3978058.png)

![3-[2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B3978067.png)
![1-[(5-Amino-4-methyl-2-nitrophenyl)amino]propan-2-ol](/img/structure/B3978078.png)
![methyl 3-({2-[(4-chlorophenyl)thio]propanoyl}amino)-4-methylbenzoate](/img/structure/B3978082.png)
![N,N-dimethyl-5-[[3-(tetrazol-1-yl)anilino]methyl]pyrimidin-2-amine](/img/structure/B3978084.png)

![ethyl 2,5-dimethyl-4-oxo-2-phenyl-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B3978092.png)
![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE](/img/structure/B3978100.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B3978112.png)
![1-{2-FLUORO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-NITROPHENYL}AZEPANE](/img/structure/B3978136.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B3978139.png)
